REACTION_SMILES
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[Al+3:17].[Br:1][c:2]1[cH:3][c:4]([NH:9][C:10]([CH:11]=[C:12]([CH3:13])[CH3:14])=[O:15])[cH:5][cH:6][c:7]1[CH3:8].[Cl-:16].[Cl-:18].[Cl-:19]>>[Br:1][c:2]1[cH:3][c:4]2[c:5]([cH:6][c:7]1[CH3:8])[C:12]([CH3:13])([CH3:14])[CH2:11][C:10](=[O:15])[NH:9]2
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Al+3]
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Name
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CC(C)=CC(=O)Nc1ccc(C)c(Br)c1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)=CC(=O)Nc1ccc(C)c(Br)c1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cl-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
[Cl-]
|
Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
[Cl-]
|
Name
|
|
Type
|
product
|
Smiles
|
Cc1cc2c(cc1Br)NC(=O)CC2(C)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |